molecular formula C22H18BrN5O B11325935 4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether

4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether

Cat. No.: B11325935
M. Wt: 448.3 g/mol
InChI Key: GMRUJTDJOJPUBX-UHFFFAOYSA-N
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Description

4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

The synthesis of 4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the 2-bromophenyl and dimethyl groups. The final step involves the etherification of the phenyl group with a methyl ether. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C22H18BrN5O

Molecular Weight

448.3 g/mol

IUPAC Name

10-(2-bromophenyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18BrN5O/c1-13-14(2)28(18-7-5-4-6-17(18)23)21-19(13)22-25-20(26-27(22)12-24-21)15-8-10-16(29-3)11-9-15/h4-12H,1-3H3

InChI Key

GMRUJTDJOJPUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5Br)C

Origin of Product

United States

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